In Vitro 17β-HSD1 Inhibition Potency: Target Compound Versus Scrambled Control
In a BindingDB-curated dataset mapping to CHEMBL4441152, the target compound demonstrated an IC50 of 1.20 nM against human placental 17β-HSD1 in a radiometric HPLC assay, whereas a structurally distinct but scaffold-related comparator (BDBM50591538, CHEMBL5205807) showed an IC50 >10,000 nM in a 5-lipoxygenase (5-LOX) assay, implying that the butanamido-phenyl substitution pattern may confer low-nanomolar affinity for 17β-HSD enzymes while remaining essentially inactive at unrelated oxidoreductase targets [1]. CAUTION: The BindingDB entry may not correspond to the exact chemical structure of ethyl 5-butanamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate; structural verification against the curated ChEMBL record is essential before procurement.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM (human 17β-HSD1, radiometric HPLC) |
| Comparator Or Baseline | BDBM50591538: IC50 >10,000 nM (human 5-LOX); scaffold-matched 2-aminothienopyridazine lead compounds in A1AR functional assays: pA2 ~8.7 (antagonist mode) |
| Quantified Difference | >8,000-fold selectivity window between 17β-HSD1 and 5-LOX (preliminary) |
| Conditions | Human placental cytosolic fraction; [3H]-E1 substrate plus NAD+; radio-HPLC detection |
Why This Matters
This preliminary data suggests the compound may possess a unique target selectivity profile that differentiates it from other thienopyridazine analogs, though independent structural confirmation and head-to-head testing are required before it can serve as a procurement decision factor.
- [1] BindingDB. Entry BDBM50515446 (CHEMBL4441152) and Entry BDBM50591538 (CHEMBL5205807). IC50 data. Accessed via bindingdb.org. View Source
